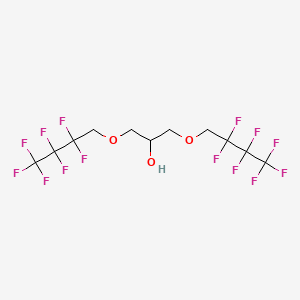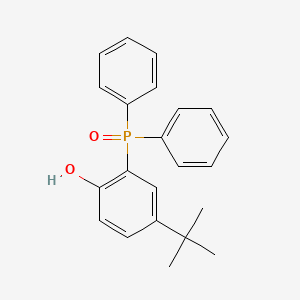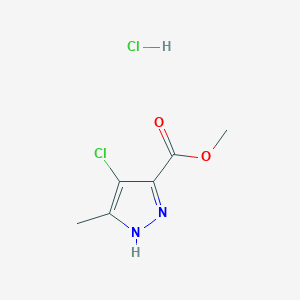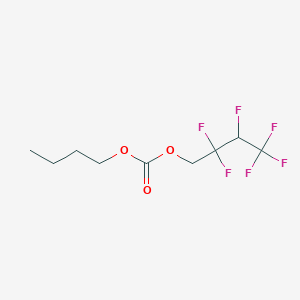
2,3-dioxo-L-gulonic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dioxo-L-gulonic acid is a chemical compound with the molecular formula C6H8O7. It is a dioxo monocarboxylic acid anion and a key metabolite in the oxidative degradation of L-ascorbic acid (vitamin C).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dioxo-L-gulonic acid can be synthesized through the oxidation of L-ascorbic acid. The process involves the conversion of L-ascorbic acid to dehydroascorbic acid, which is further oxidized to this compound acid. This reaction typically requires the presence of oxidizing agents such as oxygen or hydrogen peroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound acid follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors and controlled environments to ensure the efficient conversion of L-ascorbic acid to this compound acid. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dioxo-L-gulonic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound acid back to L-ascorbic acid or its derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Controlled temperature, pH, and concentration of reactants.
Major Products Formed
Oxalic Acid: Formed through further oxidation.
L-Ascorbic Acid: Formed through reduction reactions.
Applications De Recherche Scientifique
2,3-Dioxo-L-gulonic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-dioxo-L-gulonic acid involves its role as an intermediate in the oxidative degradation of L-ascorbic acid. It participates in various biochemical pathways, including the tricarboxylic acid cycle, where it influences the balance between oxidative phosphorylation and glycolysis. The compound’s antioxidant properties also contribute to its ability to inhibit oxidative damage in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diketogulonic Acid: Another metabolite of L-ascorbic acid with similar properties and functions.
Dehydroascorbic Acid: An oxidized form of L-ascorbic acid that can be further converted to 2,3-dioxo-L-gulonic acid.
Uniqueness
This compound acid is unique due to its specific role in the degradation pathway of L-ascorbic acid and its ability to participate in various biochemical reactions. Its dual role as both an intermediate and a product of oxidative degradation makes it a valuable compound for studying oxidative stress and antioxidant mechanisms .
Propriétés
IUPAC Name |
4,5,6-trihydroxy-2,3-dioxohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,7-9H,1H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQWCDSAOUMKSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)C(=O)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2',7'-Dibromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9'-fluorene]](/img/structure/B12089558.png)
![3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B12089566.png)


